molecular formula C23H17F3N2OS2 B2895022 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide CAS No. 329904-99-6

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2895022
CAS No.: 329904-99-6
M. Wt: 458.52
InChI Key: AAIXVBKXOLQKIG-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H17F3N2OS2 and its molecular weight is 458.52. The purity is usually 95%.
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Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

  • Molecular Formula : C22H17N3O3S2
  • Molecular Weight : 435.52 g/mol
  • IUPAC Name : this compound

The primary target for this compound is Mycobacterium tuberculosis , where it exhibits antibacterial properties. The nitro group at the 4th position enhances its antibacterial action by disrupting the biochemical pathways essential for the growth and survival of the bacteria. Specifically, it inhibits the synthesis of critical components necessary for bacterial cell wall formation and metabolism.

Antimicrobial Activity

Research indicates that this compound shows significant inhibition against various strains of Mycobacterium tuberculosis. The mechanism involves:

  • Inhibition of Cell Growth : The compound disrupts the cell wall synthesis in Mycobacterium tuberculosis, leading to bacterial cell death.
  • Biochemical Pathway Interference : It affects key metabolic pathways within the bacteria, ultimately resulting in growth inhibition.

Anticancer Properties

In addition to its antimicrobial activity, this compound has demonstrated potential anticancer activity:

  • Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HCT-116 and HT-29. It activates the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins like Bcl2 .
CompoundIC50 (µM)Mechanism
RB76.587 - 11.10Induces apoptosis via mitochondrial pathway

Toxicity and Side Effects

While the compound shows promising biological activity, its toxicity profile needs thorough evaluation. Preliminary studies suggest moderate toxicity levels in certain cell lines; however, extensive toxicity testing is required to establish safety for therapeutic use.

Case Studies and Research Findings

  • Antitubercular Activity :
    A study highlighted the effectiveness of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load in treated cultures compared to controls.
  • Cancer Cell Apoptosis :
    A detailed investigation into its anticancer properties revealed that treatment with this compound led to increased expression of apoptotic markers in HT-29 cells. The study utilized flow cytometry to quantify apoptosis rates and confirmed that the compound effectively triggers cell death pathways .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2OS2/c24-23(25,26)14-7-5-6-13(12-14)20(29)28-22-19(15-8-1-3-10-17(15)30-22)21-27-16-9-2-4-11-18(16)31-21/h2,4-7,9,11-12H,1,3,8,10H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIXVBKXOLQKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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